N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide: is a compound with a complex molecular structure that combines features of dihydroisoquinoline, thiophene, and oxalamide moieties. This unique combination renders it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the intermediate 3,4-dihydroisoquinoline through the Pictet-Spengler reaction, followed by the attachment of thiophene-2-yl and o-tolyl groups. The final step involves the formation of the oxalamide linkage under mild conditions to avoid any decomposition of sensitive intermediates.
Industrial Production Methods: Industrial synthesis would likely involve optimization of the reaction steps mentioned above to maximize yield and purity. This could include the use of automated synthesis machines and high-throughput screening methods to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring may undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction: The 3,4-dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.
Substitution: Various substitution reactions can occur at the thiophene or benzene rings.
Common Reagents and Conditions:
Oxidation: Use of reagents like m-CPBA for mild oxidation.
Reduction: Use of hydrogen gas with a palladium catalyst for reduction.
Substitution: Halogenation followed by nucleophilic substitution using base catalysts.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Tetrahydro derivatives from reduction.
Substituted thiophene and benzene derivatives from substitution.
Scientific Research Applications
This compound has a broad range of applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential in enzyme inhibition or receptor modulation.
Medicine: Explored as a candidate for drug development due to its unique structure and potential bioactivity.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
Compared to other compounds with similar structures:
3,4-Dihydroisoquinolines: Provides a core structure for a variety of bioactive molecules.
Thiophene Derivatives: Known for their electronic properties and use in materials science.
Oxalamides: Serve as linkers or stabilizers in complex molecular assemblies.
Comparison with Similar Compounds
3,4-Dihydroisoquinoline derivatives
Thiophene-2-carboxamide
N2-(2-Pyridyl)oxalamide
This compound stands out due to its integrated functional groups, making it a versatile tool for diverse scientific applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENLHDCHEPURAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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